![molecular formula C16H11F4N3OS B433279 2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide CAS No. 445222-40-2](/img/structure/B433279.png)
2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
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Overview
Description
The compound “2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide” is a chemical compound with the molecular formula C10H8F3N3OS . It contains a pyridin-2-yl group with a trifluoromethyl substituent, a cyano group, and a methyl group. This group is linked to an acetamide group via a sulfanyl bridge .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C10H8F3N3OS. It includes a pyridin-2-yl group with a trifluoromethyl substituent, a cyano group, and a methyl group. This group is linked to an acetamide group via a sulfanyl bridge .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are determined by its molecular structure. It has a molecular weight of 418.4 g/mol . Other properties such as melting point, boiling point, and solubility would need to be determined experimentally.Scientific Research Applications
Pharmacological Research Applications
- Design of p38α MAP Kinase Inhibitors : Compounds with a substituted pyridine ring, similar in structural motif to the query compound, have been investigated for their selective inhibition of the p38 mitogen-activated protein (MAP) kinase. This is particularly relevant in the context of designing inhibitors that target proinflammatory cytokine release. The research emphasizes the importance of substituents like the 4-fluorophenyl ring for achieving higher binding selectivity and potency (Scior et al., 2011).
Environmental and Toxicological Studies
Biodegradation of Fluorinated Compounds : Studies on the biodegradation of fluorinated substances, including surfactants and their metabolites, highlight the environmental persistence of such compounds. Research indicates that certain structural features, such as the presence of fluorine or a trifluoromethyl group, significantly impact the environmental fate of these compounds. Understanding the biodegradation pathways of fluorinated substances is crucial for assessing their environmental impact and designing environmentally benign alternatives (Frömel & Knepper, 2010).
Environmental Persistence and Toxicity of PFAS : Research on per- and polyfluoroalkyl substances (PFAS), which share fluorination characteristics with the query compound, underscores the challenges associated with their widespread environmental presence, persistence, and potential toxicity. Studies call for a deeper investigation into the properties and behaviors of fluorinated alternatives to understand their safety profile relative to legacy PFAS compounds (Wang et al., 2013).
Mechanism of Action
Target of Action
Similar compounds with trifluoromethylpyridine (tfmp) moieties have been used in the pharmaceutical and agrochemical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
It is known that the biological activities of similar tfmp derivatives are due to their interaction with their targets, leading to changes in the target’s function .
Biochemical Pathways
Tfmp derivatives are known to affect various biochemical pathways in their applications in the pharmaceutical and agrochemical industries .
Result of Action
Similar compounds with tfmp moieties have shown various biological activities in the pharmaceutical and agrochemical industries .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound .
properties
IUPAC Name |
2-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F4N3OS/c1-9-6-13(16(18,19)20)12(7-21)15(22-9)25-8-14(24)23-11-4-2-10(17)3-5-11/h2-6H,8H2,1H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQBUPVKMULDGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC(=O)NC2=CC=C(C=C2)F)C#N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F4N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide |
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